molecular formula C13H17F2NO B3845674 [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol

[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B3845674
M. Wt: 241.28 g/mol
InChI Key: VXSGXJCNXSNFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is a chemical compound that features a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It can serve as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets in biological systems. The difluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidine ring can modulate its pharmacokinetic properties. The hydroxymethyl group may also play a role in the compound’s overall activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of both the difluorophenyl and hydroxymethyl groups, which can impart distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSGXJCNXSNFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.